REACTION_CXSMILES
|
[OH2:1].[NH2:2][NH2:3].F[C:5]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=[O:14])=[CH:9][C:6]=1[C:7]#[N:8]>CCO>[N+:13]([C:10]1[CH:9]=[C:6]2[C:5](=[CH:12][CH:11]=1)[NH:3][N:2]=[C:7]2[NH2:8])([O-:14])=[O:1] |f:0.1|
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Name
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|
Quantity
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17.5 mL
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Type
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reactant
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Smiles
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O.NN
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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FC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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precipitated from solution
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
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Type
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CUSTOM
|
Details
|
the residue partitioned between EtOAc and saturated ammonium chloride solution
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Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to obtain further product
|
Type
|
CUSTOM
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Details
|
The combined product (32.2 g, quant.) was taken on to the following step without further purification
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |